2-Hydroxyethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

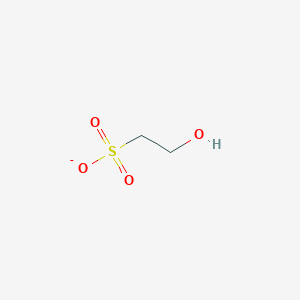

2-Hydroxyethanesulfonate (CAS 107-36-8), also known as isethionic acid, is a sulfonic acid derivative with the molecular formula C₂H₆O₄S and a molecular weight of 126.13 g/mol . Structurally, it consists of a hydroxyethyl group (-CH₂CH₂OH) attached to a sulfonic acid (-SO₃H) moiety. This compound is a colorless, syrupy liquid with strong acidity, making it highly water-soluble . Its primary industrial application lies in the synthesis of biodegradable anionic surfactants, valued for their mildness and high foaming capacity in personal care products . Additionally, it serves as a counterion in pharmaceuticals, such as pentamidine isethionate (antiparasitic drug), due to its ability to enhance solubility and stability .

Scientific Research Applications

Biochemical Research

Metabolite in Diabetes Research

Recent studies have identified 2-hydroxyethanesulfonate as a significant plasma metabolite associated with type 2 diabetes. In a nested case-control study within the Västerbotten Intervention Programme cohort, it was found that higher levels of this metabolite correlated with a lower risk of developing type 2 diabetes. Specifically, it was noted that this compound exhibited strong associations with insulin resistance and beta-cell dysfunction .

Table 1: Predictive Plasma Metabolites for Type 2 Diabetes

| Metabolite | Association with Diabetes Risk | Reproducibility |

|---|---|---|

| This compound | Protective | Intermediate to High |

| Phosphatidylcholines (odd-chain) | Confirmed | High |

| Branched-chain amino acids | Associated | Moderate |

Pharmaceutical Applications

Role in Drug Formulation

this compound is utilized in the pharmaceutical industry as a surfactant and stabilizing agent in drug formulations. Its mild properties make it suitable for creating biodegradable and high-foaming anionic surfactants, which are essential in developing topical medications and cleansing agents .

Case Study: Drug Solubilization

In a specific formulation process involving Regorafenib, this compound was used to enhance the solubility of the drug in ethyl acetate and water at controlled temperatures. This application demonstrates its utility in improving the bioavailability of poorly soluble drugs .

Industrial Applications

Surfactant Production

The compound is extensively used in producing mild surfactants that provide gentle cleansing properties. These surfactants are favored in personal care products due to their ability to create a soft skin feel without causing irritation .

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Surfactant Manufacturing | Production of biodegradable surfactants |

| Detergent Formulation | Used with oleic acid for effective cleaning |

| Taurine Production | Key intermediate in synthesizing taurine |

Environmental Impact

Research indicates that isethionic acid can be degraded by various bacterial strains, such as Cupriavidus necator H16. This biodegradability highlights its potential for environmentally friendly applications, particularly in waste treatment processes where organosulfur compounds need to be managed .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-hydroxyethanesulfonate and its derivatives in a laboratory setting?

- Methodological Answer : this compound can be synthesized via sulfonation of ethylene glycol derivatives under controlled acidic conditions. For example, sodium salts are prepared by neutralizing 2-hydroxyethanesulfonic acid with sodium hydroxide, ensuring stoichiometric precision to avoid byproducts . Derivatives like ammonium this compound require ion-exchange chromatography to isolate pure compounds, with molecular verification via FT-IR and NMR spectroscopy .

Q. How can researchers ensure accurate quantification of this compound in aqueous solutions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210 nm is effective for quantification, using a C18 column and isocratic elution with 0.1% trifluoroacetic acid in water. Calibration curves must be validated against certified reference materials to address matrix effects in complex samples like wastewater .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer : Use fume hoods and closed systems to minimize aerosol exposure. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory due to potential skin/eye irritation . For prolonged storage, maintain temperatures below -20°C to prevent degradation, and regularly validate chemical stability using spectroscopic methods .

Advanced Research Questions

Q. How does this compound influence the delamination of layered double hydroxides (LDHs), and what analytical techniques validate this process?

- Methodological Answer : Intercalation of this compound into Mg–Al LDHs disrupts interlayer hydrogen bonding, enabling water-induced delamination. This is confirmed via X-ray diffraction (XRD) showing increased basal spacing and thermogravimetric analysis (TGA) revealing reduced decomposition temperatures (200–300°C). Surface area analysis (BET) post-delamination demonstrates a 3–5× increase in porosity .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound salts?

- Methodological Answer : Discrepancies in solubility (e.g., sodium salt vs. ammonium salt) arise from hydration states and counterion effects. Researchers should standardize temperature (25°C) and ionic strength (0.1 M NaCl) during solubility trials. Differential scanning calorimetry (DSC) can identify hydrate transitions, while Karl Fischer titration quantifies residual water content .

Q. How can this compound be detected in complex biological or environmental matrices, such as wastewater?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode achieves ppb-level detection. Isotope dilution using deuterated analogs (e.g., d4-2-hydroxyethanesulfonate) corrects for matrix suppression. For longitudinal wastewater studies, multivariate statistical analysis (e.g., PCA) identifies temporal trends in metabolite concentrations .

Q. What mechanisms explain the thermal decomposition pathways of this compound-intercalated LDHs?

- Methodological Answer : Non-oxidative decomposition at 400–500°C produces Mg–Al oxides with retained sulfonate moieties, confirmed via in situ Fourier-transform infrared (FTIR) spectroscopy. Kinetic studies using the Kissinger method reveal activation energies (~150 kJ/mol), suggesting a two-step process: hydroxyl group loss followed by sulfonate oxidation .

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonates

Sodium 2-Hydroxyethanesulfonate

Molecular Formula: C₂H₅NaO₄S Molecular Weight: 148.11 g/mol CAS No.: 1562-00-1

- Key Differences: The sodium salt form replaces the acidic proton of 2-hydroxyethanesulfonic acid with a sodium ion, increasing water solubility and stability for pharmaceutical use . Applications include drug formulations (e.g., pentamidine isethionate, CAS 140-64-7), where it acts as a non-toxic counterion to improve bioavailability .

2-(2-Hydroxyethoxy)ethyl Methanesulfonate

Molecular Formula: C₅H₁₂O₅S Molecular Weight: 184.21 g/mol CAS No.: 118591-57-4

- Key Differences: This ester derivative features a methanesulfonyl group (-SO₃CH₃) and a hydroxyethoxy chain, distinguishing it from the simpler hydroxyethyl-sulfonate structure .

Pentamidine Isethionate

Molecular Formula: C₂₃H₂₄N₄O₂·2(C₂H₅O₄S) Molecular Weight: 592.68 g/mol CAS No.: 140-64-7

- Key Differences :

Chemical and Functional Comparison Table

Properties

Molecular Formula |

C2H5O4S- |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-hydroxyethanesulfonate |

InChI |

InChI=1S/C2H6O4S/c3-1-2-7(4,5)6/h3H,1-2H2,(H,4,5,6)/p-1 |

InChI Key |

SUMDYPCJJOFFON-UHFFFAOYSA-M |

SMILES |

C(CS(=O)(=O)[O-])O |

Canonical SMILES |

C(CS(=O)(=O)[O-])O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.